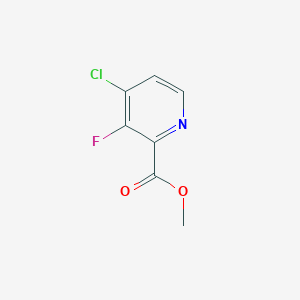

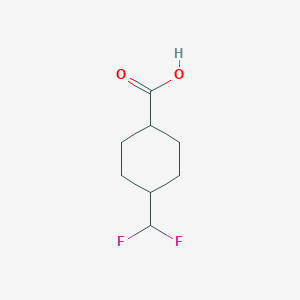

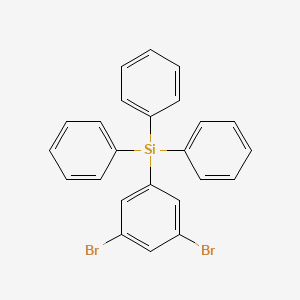

![molecular formula C12H10ClNO2 B1428681 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione CAS No. 956141-90-5](/img/structure/B1428681.png)

5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

Descripción general

Descripción

5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione is a chemical compound with the molecular formula C12H14ClN . It is also known as 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride .

Molecular Structure Analysis

The molecular weight of 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione is 244.16 . The InChI Key and other structural details are not available in the sources I found .Other physical and chemical properties such as boiling point, linear structure formula, and more are not available in the sources I found .

Aplicaciones Científicas De Investigación

- Summary : A new multi-component reaction for the synthesis of novel and diverse spiro-imidazo pyridine-indene derivatives was developed . This involves the reaction between heterocyclic ketene aminals and [1,2’-biindenylidene]-1’,3,3’-trione (bindone) using malononitrile as a promoter or as one of the precursors .

- Method : The reaction was carried out in the presence of p-TSA as the acid catalyst in EtOH as the reaction medium under reflux conditions .

- Results : The synthesized bindone and final product contains active methylene and this active site can be involved in further reactions to synthesize more complex heterocycles .

- Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

Synthesis of diverse spiro-imidazo pyridine-indene derivatives

Biological potential of indole derivatives

- Summary : The 1,3-dipolar cycloaddition reaction of ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and azomethine ylide, which was generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline, afforded novel 6’‘-ethyl 2’-methyl-5’‘-(aryl)-7’‘-methyl-2,3’‘-dioxo-6’,10b’-dihydro-2’H,3’‘H,5’H,5’‘H-dispiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline-1’,2’‘-thiazolo[3,2-a]pyrimidine]-2’,6’'-dicarboxylate derivatives in moderate yields .

- Method : The structures of all the products were characterized thoroughly by NMR, IR, HRMS together with X-ray crystallographic analysis .

- Results : The spirooxindole skeleton represents ubiquitous structural motifs which are prevalent in numerous natural products possessing a broad array of biological activities and medicinally relevant compounds with many pharmacological actions .

- Summary : Chalcones of indole were elaborated by Rani et al. against carrageenan-induced edema in albino rats . The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

- Method : The anti-inflammatory activity was tested in vivo using carrageenan-induced edema in albino rats .

- Results : The compound 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol showed significant anti-inflammatory activity .

Synthesis of Dispiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline-1’,2’'-thiazolo[3,2-a]pyrimidine] Derivatives

Anti-inflammatory activities of chalcones of indole

Safety And Hazards

Propiedades

IUPAC Name |

6-chlorospiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c13-8-1-2-9-7(5-8)3-4-12(9)6-10(15)14-11(12)16/h1-2,5H,3-4,6H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRWSMYXJAPFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(=O)NC2=O)C3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)

![Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B1428617.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone](/img/structure/B1428618.png)